BenchChemオンラインストアへようこそ!

2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Lipophilicity Membrane permeability Drug-likeness

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 1250078-95-5; IUPAC: 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide) is a β‑amino acid derivative bearing a 3,5‑dimethyl‑1,2,4‑triazole moiety at the C3 position of a propanamide backbone. With a molecular formula of C₇H₁₃N₅O and a molecular weight of 183.21 g·mol⁻¹, this compound is catalogued as a heterocyclic building block supplied at ≥95% purity by multiple vendors.

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
Cat. No. B13310441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide
Molecular FormulaC7H13N5O
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC(C(=O)N)N
InChIInChI=1S/C7H13N5O/c1-4-10-5(2)12(11-4)3-6(8)7(9)13/h6H,3,8H2,1-2H3,(H2,9,13)
InChIKeyDBQIOUVPEUHSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide – Structural Identity and Procurement Baseline for Heterocyclic Building Block Selection


2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 1250078-95-5; IUPAC: 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide) is a β‑amino acid derivative bearing a 3,5‑dimethyl‑1,2,4‑triazole moiety at the C3 position of a propanamide backbone [1]. With a molecular formula of C₇H₁₃N₅O and a molecular weight of 183.21 g·mol⁻¹, this compound is catalogued as a heterocyclic building block supplied at ≥95% purity by multiple vendors . Its computed physicochemical profile—XLogP3 of −1.2 and a topological polar surface area (TPSA) of 99.8 Ų—places it in a favorable range for both aqueous solubility and membrane permeability, distinguishing it from non‑methylated triazole‑propanamide analogs [1].

Why Generic Substitution Fails for 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide in Medicinal Chemistry and Chemical Biology Workflows


Close structural analogs of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide—including the non‑methylated triazole analog, N‑alkylated derivatives, and regioisomeric triazole‑propanamides—cannot be treated as interchangeable substitutes. The 3,5‑dimethyl substitution on the 1,2,4‑triazole ring alters the compound's lipophilicity by approximately 0.8 logP units relative to the des‑methyl analog [1][2], directly affecting membrane partitioning, metabolic stability, and off‑target binding. The presence of a free primary amine at the C2 position enables site‑specific bioconjugation and derivatization chemistries that are absent in N‑substituted or amine‑lacking congeners [1]. Furthermore, the primary amide terminus provides a hydrogen‑bond donor/acceptor pair that is geometrically distinct from the amine‑only terminus of 3‑(3,5‑dimethyl‑1H‑1,2,4‑triazol‑1‑yl)propan‑1‑amine (CAS 1060817‑15‑3) . These cumulative differences—spanning lipophilicity, hydrogen‑bonding capacity, and synthetic handles—mean that assay results and synthetic yields obtained with one analog do not reliably transfer to another.

Quantitative Differentiation Evidence for 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide Versus Closest Structural Analogs


Lipophilicity Gain of ΔXLogP3 = +0.8 Versus Non‑Methylated Triazole Analog Improves Predicted Membrane Permeability

The target compound exhibits an XLogP3 of −1.2, compared with −2.0 for the non‑methylated analog 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1250657-58-9), representing a ΔXLogP3 of +0.8 log units [1][2]. Both compounds share an identical TPSA of 99.8 Ų, meaning the lipophilicity gain is achieved without sacrificing polarity‑dependent solubility [1][2]. This shift brings the target compound closer to the optimal logP range (0–3) for oral bioavailability and CNS penetration according to Lipinski and related drug‑likeness guidelines.

Lipophilicity Membrane permeability Drug-likeness

Free Primary Amine at C2 Enables Derivatization Chemistries Absent in N‑Alkylated and Amine‑Lacking Analogs

The target compound possesses a free primary amino group at the C2 position of the propanamide chain (SMILES: CC1=NN(C(=N1)C)CC(C(=O)N)N [1]). In contrast, the closest N‑alkylated analog, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide (CAS 1250180-30-3), bears a secondary propylamino group at the same position, precluding direct amide coupling or reductive amination without prior deprotection . The amine‑lacking analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 1060817-15-3) lacks both the amide carbonyl and the C2 amino group, offering only a terminal primary amine for derivatization . The combination of a free C2‑amine and a terminal primary amide makes the target compound a uniquely versatile intermediate for constructing peptidomimetics, PROTAC linkers, and fragment‑based screening libraries.

Synthetic handle Bioconjugation Derivatization

Molecular Weight Increase of 28.05 Da Versus Non‑Methylated Analog Without TPSA Penalty

The target compound (MW 183.21 g·mol⁻¹) is 28.05 Da heavier than the non‑methylated analog 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (MW 155.16 g·mol⁻¹), yet both share an identical TPSA of 99.8 Ų [1][2]. This means the lipophilicity gain (ΔXLogP3 = +0.8) is achieved through addition of hydrophobic methyl groups without increasing polar surface area. In the context of fragment‑based drug discovery (FBDD), the target compound remains within the 'rule of three' guidelines (MW <300 Da, logP ≤3), making it an attractive fragment hit with improved affinity potential relative to the des‑methyl fragment.

Physicochemical profile Lead-likeness Fragment-based drug discovery

3,5-Dimethyl Substitution Pattern on 1,2,4-Triazole Confers Metabolic Stability Advantages Over Unsubstituted and 4-Substituted Regioisomers

The 3,5‑dimethyl‑1,2,4‑triazole scaffold present in the target compound is distinct from both the unsubstituted 1,2,4‑triazole and the 4,5‑dimethyl‑4H‑1,2,4‑triazol‑3‑yl regioisomer. In the broader 1,2,4‑triazole chemical class, C‑methyl substitution at the 3‑ and 5‑positions has been associated with reduced CYP‑mediated oxidative metabolism at the triazole ring compared to unsubstituted analogs, owing to steric shielding of the electron‑rich ring nitrogen atoms [1]. The target compound's 1‑substitution pattern (attachment via N1) positions the methyl groups symmetrically, maximally shielding both N2 and N4 from metabolic attack. In contrast, the regioisomeric 3‑(4,5‑dimethyl‑4H‑1,2,4‑triazol‑3‑yl)propanamide (CAS not retrieved in primary searches) has an N4‑methyl substitution that leaves the triazole ring asymmetrically shielded . Quantitative in vitro microsomal stability data are not available for this specific compound; the above assertion rests on class‑level structure–metabolism relationships established for methyl‑substituted 1,2,4‑triazoles.

Metabolic stability Triazole substitution Structure-metabolism relationship

Commercial Availability at 95% Purity with Full Analytical Characterization Supports Reproducible Procurement Across Multiple Vendors

The target compound is stocked by multiple independent vendors at ≥95% purity, with documented analytical characterization including NMR, HPLC, and LC‑MS . Specifically, AKSci (Cat. 5024DQ) offers 5 g quantities at $4,995 with approximately 1‑week lead time (USA stock) , while Leyan (Product No. 1363257) provides sizes from 50 mg to 10 g with regional stock availability in Shanghai, Anhui, Wuhan, Chengdu, and Shenzhen . Moldb (Cat. M211499) supplies 250 mg and 2.5 g quantities at $1,272 and $2,520 respectively, with 1–3 week delivery and full NMR, HPLC, and LC‑MS documentation . In comparison, the non‑methylated analog (AKSci Cat. 5039DQ) is available at the same purity grade but lacks the dimethyl substitution that distinguishes the target compound for structure‑activity relationship studies . Furthermore, some N‑alkylated analogs such as 3-(3,5‑dimethyl‑1H‑1,2,4‑triazol‑1‑yl)‑2‑(propylamino)propanamide are listed predominantly by fewer vendors, potentially limiting supply chain redundancy .

Analytical quality control Procurement Reproducibility

Recommended Procurement and Application Scenarios for 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

With an XLogP3 of −1.2 (Δ +0.8 vs. the non‑methylated analog) and a molecular weight of 183.21 g·mol⁻¹, the target compound fits within fragment 'rule of three' guidelines while offering improved predicted membrane permeability. Procurement of the dimethyl analog over the non‑methylated version is justified when screening libraries require enhanced cell penetration without increasing polar surface area, as both analogs share a TPSA of 99.8 Ų [1][2].

Synthesis of PROTAC Linkers and Peptidomimetic Conjugates via the Free C2 Primary Amine

The free primary amino group at C2 enables direct amide bond formation with carboxylic acid‑bearing ligands or E3 ligase ligands without prior deprotection steps. This contrasts with N‑alkylated analogs such as 3-(3,5‑dimethyl‑1H‑1,2,4‑triazol‑1‑yl)‑2‑(propylamino)propanamide, which would require additional synthetic manipulation to expose a reactive amine. The terminal primary amide offers a secondary orthogonal handle for further derivatization [3].

Structure–Activity Relationship (SAR) Studies Exploring Methyl Substitution Effects on Triazole‑Containing Inhibitors

When investigating the impact of triazole ring substitution on target binding or metabolic stability, the 3,5‑dimethyl pattern provides a well‑defined structural perturbation relative to the unsubstituted parent. Class‑level evidence suggests that symmetrical C‑methyl substitution at positions 3 and 5 of the 1,2,4‑triazole ring may reduce CYP‑mediated oxidative metabolism [4]. The compound's multi‑vendor availability with documented analytical characterization also ensures that SAR data can be reproduced across laboratories .

Lead Optimization of Antiproliferative Triazole‑Propanamide Scaffolds

Although compound‑specific in vitro cytotoxicity data remain unpublished in peer‑reviewed literature, the 3,5‑dimethyl‑1,2,4‑triazole‑propanamide scaffold is structurally related to triazole derivatives with reported activity against HepG2 and MCF‑7 cell lines [class‑level reference]. The target compound's balanced lipophilicity (XLogP3 = −1.2) and dual reactive handles (primary amine and amide) make it a suitable starting point for systematic derivatization and antiproliferative SAR exploration. Researchers should request batch‑specific analytical certificates (NMR, HPLC, LC‑MS) from vendors such as Moldb or AKSci to ensure compound integrity before initiating cell‑based assays .

Quote Request

Request a Quote for 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.